Cas no 882747-56-0 (3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole)

3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole structure
882747-56-0 structure
商品名:3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole
CAS番号:882747-56-0
MF:C24H22F3NO2
メガワット:413.432197093964
CID:5740118
PubChem ID:16413301

3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole 化学的及び物理的性質

名前と識別子

    • 3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole
    • 1H-Indole, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-
    • 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole
    • 882747-56-0
    • 4Y-0032
    • AKOS005091865
    • 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]indole
    • インチ: 1S/C24H22F3NO2/c25-24(26,27)19-5-3-4-17(14-19)15-28-16-21(20-6-1-2-7-22(20)28)18-8-10-23(11-9-18)29-12-13-30-23/h1-8,14,16H,9-13,15H2
    • InChIKey: LMXYPZJQZHGTQF-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC(C(F)(F)F)=C2)C2=C(C=CC=C2)C(C2CCC3(OCCO3)CC=2)=C1

計算された属性

  • せいみつぶんしりょう: 413.16026343g/mol
  • どういたいしつりょう: 413.16026343g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 3
  • 複雑さ: 643
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Predicted)
  • ふってん: 542.0±50.0 °C(Predicted)

3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613533-1mg
3-(1,4-Dioxaspiro[4.5]Dec-7-en-8-yl)-1-(3-(trifluoromethyl)benzyl)-1H-indole
882747-56-0 98%
1mg
¥499.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613533-2mg
3-(1,4-Dioxaspiro[4.5]Dec-7-en-8-yl)-1-(3-(trifluoromethyl)benzyl)-1H-indole
882747-56-0 98%
2mg
¥619.00 2024-04-27

3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole 関連文献

3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indoleに関する追加情報

3-{1,4-Dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole: A Comprehensive Overview

The compound 3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole, identified by the CAS number 882747-56-0, is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecule's structure incorporates a spiro ring system, specifically a 1,4-dioxaspiro[4.5]decene moiety, fused with an indole core and a trifluoromethyl-substituted phenyl group. These structural features contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of spiro compounds in drug discovery due to their ability to modulate various cellular pathways. The 1,4-dioxaspiro[4.5]decene moiety in this compound is particularly interesting as it introduces rigidity and strain into the molecule, potentially enhancing its binding affinity to target proteins. This structural characteristic has been linked to improved pharmacokinetic profiles, including enhanced bioavailability and reduced clearance rates.

The presence of the trifluoromethyl group on the phenyl ring further enhances the compound's stability and lipophilicity, which are critical factors for drug candidates targeting membrane-bound receptors or enzymes. Recent research has demonstrated that trifluoromethyl-substituted aromatic compounds can exhibit potent inhibitory effects against kinases and other key enzymes involved in disease pathways.

In terms of synthesis, this compound is typically prepared through a multi-step process involving spirocyclic ring formation and subsequent functionalization. The construction of the spiro ring system often employs nucleophilic substitution or cycloaddition reactions, while the indole core can be synthesized via traditional methods such as the Paal-Knorr synthesis or more modern approaches like transition-metal-catalyzed cyclizations.

From a pharmacological perspective, this compound has shown promising activity in preclinical models of various diseases, including cancer and neurodegenerative disorders. Its ability to inhibit key enzymes involved in cell proliferation and survival pathways makes it a valuable lead compound for drug development programs targeting these conditions.

In conclusion, the compound 3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole represents a significant advancement in the field of medicinal chemistry. Its unique structure, derived from cutting-edge synthetic methodologies, positions it as a strong candidate for further exploration in therapeutic applications.

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